In Vivo Anticonvulsant Potency: 2-Phenylbutyramide Matches Ethosuximide in MES Seizure Protection at Equal Dose
In the maximal electroshock (MES) seizure model in mice—the standard primary screen for generalized tonic-clonic seizure protection—2-phenylbutyramide administered intraperitoneally at 300 mg/kg provided seizure protection comparable to the clinically established anticonvulsant ethosuximide at the same 300 mg/kg dose, with both compounds tested under identical experimental conditions [1]. This establishes 2-phenylbutyramide's anticonvulsant efficacy at parity with a marketed drug in the same pharmacophore class, distinguishing it from structurally related but untested analogs.
| Evidence Dimension | In vivo anticonvulsant protection against MES-induced seizures |
|---|---|
| Target Compound Data | 2-Phenylbutyramide: seizure protection at 300 mg/kg i.p. in mice (MES model) |
| Comparator Or Baseline | Ethosuximide: seizure protection at 300 mg/kg i.p. in mice (MES model) |
| Quantified Difference | Comparable efficacy at equal dose; both prevent MES-induced convulsions |
| Conditions | Mouse maximal electroshock (MES) model; intraperitoneal administration; identical dosing paradigm |
Why This Matters
This head-to-head parity with a clinically approved anticonvulsant under identical assay conditions provides a quantitative efficacy benchmark that untested α-substituted amide analogs lack, supporting compound selection for anticonvulsant screening cascades.
- [1] Krivoshein, A. V. Anticonvulsants Based on the α-Substituted Amide Group Pharmacophore Bind to and Inhibit Function of Neuronal Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 2016, 7, 316–326. View Source
